Product packaging for Furan, 2-(1,1-dimethylethoxy)-(Cat. No.:CAS No. 32460-41-6)

Furan, 2-(1,1-dimethylethoxy)-

Cat. No.: B14138187
CAS No.: 32460-41-6
M. Wt: 140.18 g/mol
InChI Key: PIXNMAKUJFRYEE-UHFFFAOYSA-N
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Description

Furan, 2-(1,1-dimethylethoxy)- is a chemical compound with the molecular formula C8H16O2 . This ether derivative of tetrahydrofuran features a tert-butoxy substituent, a structural motif that is of significant interest in medicinal and synthetic chemistry. Furan derivatives, as a class of five-membered aromatic heterocycles, are widely distributed in nature and are important structural components in many pharmaceutical and chemical compounds . They are frequently incorporated into new chemical entities by medicinal chemists due to their role in various biochemical processes . Research into furan-based compounds has revealed a spectrum of potential pharmacological activities, including antibacterial, antifungal, antiviral, antioxidant, and anti-inflammatory properties . For instance, certain acetylenic furans have demonstrated significant anti-inflammatory effects in pharmacological models . Furthermore, furan scaffolds are being actively investigated in the development of therapeutics for serious conditions such as sickle cell disease, where modified furan derivatives like Voxelotor have been successfully brought to clinic . The specific structure of Furan, 2-(1,1-dimethylethoxy)-, with its ether functionality, makes it a valuable intermediate for organic synthesis, polymer chemistry, and materials science. It can be used as a building block for constructing more complex molecules or in the development of novel polymers and resins . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14138187 Furan, 2-(1,1-dimethylethoxy)- CAS No. 32460-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32460-41-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]furan

InChI

InChI=1S/C8H12O2/c1-8(2,3)10-7-5-4-6-9-7/h4-6H,1-3H3

InChI Key

PIXNMAKUJFRYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CO1

Origin of Product

United States

Synthesis and Manufacturing Processes

Key Synthetic Routes to 2-Alkoxyfurans

Several general methods exist for the synthesis of 2-alkoxyfurans. A prominent strategy involves the metal-catalyzed cycloisomerization of appropriately substituted precursors. For instance, cyclopropenyl carboxylates can undergo catalyst-controlled ring-opening cycloisomerization to yield various substituted 2-alkoxyfurans with high regioselectivity, using ruthenium or copper catalysts. thieme-connect.com Another effective method is the gold(I)-catalyzed cyclization of propargylic alcohols, where the choice of alcohol as the solvent determines the resulting alkoxy substituent on the furan (B31954) ring. ucl.ac.uk

Epoxide Ring Opening Reactions with Furan Epoxides

Specific Synthesis of Furan, 2-(1,1-dimethylethoxy)-

A specific, high-yield procedure for the synthesis of 2-tert-butoxyfuran has been reported. iastate.edu This method offers an improvement over previously awkward and lower-yielding procedures. The synthesis proceeds through the following key steps:

Furan is treated with n-butyllithium in an ether solvent to generate a suspension of 2-lithiofuran.

This organolithium intermediate is then transferred to a suspension of magnesium bromide (MgBr₂), which is prepared in situ from magnesium turnings and 1,2-dibromoethane (B42909) in tetrahydrofuran (B95107) (THF).

The resulting organometallic species is reacted with tert-butyl perbenzoate.

The reaction is quenched with an aqueous bicarbonate solution, and after workup, 2-tert-butoxyfuran is isolated. iastate.edu

Computational Chemistry and Theoretical Investigations of Furan, 2 1,1 Dimethylethoxy and Furan Analogues

Density Functional Theory (DFT) Applications in Furan (B31954) Chemistry

Density Functional Theory (DFT) has become a cornerstone in the computational study of furan and its derivatives. globalresearchonline.nettandfonline.com This method offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications, from predicting molecular structures to simulating complex chemical reactions. semanticscholar.orgresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with various basis sets such as 6-31G* or cc-pVTZ, allow for the detailed examination of the electronic and structural properties of furan analogues. globalresearchonline.netsemanticscholar.orgmdpi.com

Elucidation of Reaction Pathways and Energy Barriers

A significant application of DFT in furan chemistry is the mapping of reaction potential energy surfaces to elucidate reaction mechanisms and determine the associated energy barriers. This is crucial for understanding how furan derivatives are formed and how they participate in subsequent chemical transformations.

For instance, computational studies have detailed the gold-catalyzed isomerization of alkynyl epoxides to form substituted furans. maxapress.comresearchgate.net These studies calculate the free energies for each transition state (TS) and intermediate along the proposed reaction coordinate. The mechanism typically involves the opening of the epoxide ring, followed by ring closure and a series of proton transfers. maxapress.com The highest energy barrier identified in the process corresponds to the rate-limiting step of the reaction. maxapress.com DFT calculations have shown that the choice of solvent can influence the energy barriers of certain steps, although the rate-limiting step may remain consistent across different solvent environments. maxapress.commaxapress.com

Similarly, DFT has been used to investigate the photocatalytic synthesis of tetra-substituted furans from 1,3-diketones. rsc.org These calculations help to rationalize the reaction mechanism, which can involve complex sequences of radical additions and rearrangements, and explain the role of promoters like carbon dioxide. rsc.org The computed energetics for intermediates and transition states support the proposed pathways, confirming their favorability. rsc.org

Calculated Reaction Energy Barriers for Furan Synthesis (kcal/mol)

This table presents data from DFT studies on the energy barriers of key transition states (TS) in the formation of furan derivatives, highlighting the rate-limiting steps.

Reaction SystemFunctional/Basis SetSolventTransition StateCalculated Energy Barrier (kcal/mol)Reference
AuCl₃-catalyzed isomerization of alkynyl epoxideM06-2XAcetonitrileTS1 (Ring Opening)15.5 maxapress.com
AuCl₃-catalyzed isomerization of alkynyl epoxideM06-2XAcetonitrileTS3 (Proton Transfer)62.2 (Rate-Limiting) maxapress.commaxapress.com
AuCl₃-catalyzed isomerization of alkynyl epoxideB3LYPAcetonitrileTS3 (Proton Transfer)56.7 maxapress.com
Iodine-catalyzed cycloisomerizationM06-2X/aug-cc-pVTZNot Specified-Data not specified chemrxiv.org

Analysis of Electronic Structure and Bonding Mechanisms

DFT is extensively used to analyze the electronic structure of furan derivatives, providing insights into their stability, aromaticity, and bonding. semanticscholar.orgresearchgate.net Calculations of global reactivity descriptors, such as ionization energy, molecular hardness, and electrophilicity, help to characterize the chemical behavior of these molecules. semanticscholar.orgsciforum.net

In studies of benzofused thieno[3,2-b]furans, DFT calculations revealed differences in the stability and reactivity of isomers. semanticscholar.orgsciforum.net Analysis of bond order uniformity and molecular electron density can distinguish between a stable, delocalized π-electron system and a more localized one, which in turn explains the observed reactivity in electrophilic substitution reactions. semanticscholar.orgsciforum.net For example, one isomer might behave like a stable aromatic system, while another might act as an aromatic system substituted with a more reactive vinylic moiety. semanticscholar.org

Furthermore, DFT is employed to understand donor-acceptor interactions, such as those between furan and a Ziegler-Natta catalyst (TiCl₄). mdpi.com By analyzing the chemical potential and condensed Fukui functions, researchers can predict the flow of electrons. Furan, with its higher HOMO energy, acts as an electron donor (nucleophile), while the catalyst acts as an electron acceptor (electrophile), leading to the formation of a donor-acceptor complex that can inhibit polymerization processes. mdpi.com

Molecular Distortion and Adsorbate-Surface Interactions

The interaction of furan derivatives with metal surfaces is a critical aspect of catalysis and corrosion inhibition, and DFT is a key tool for its investigation. researchgate.netsciopen.com Studies on the adsorption of furan and its analogues on surfaces like palladium (Pd), iron (Fe), and molybdenum sulfide (B99878) (MoS₂) reveal how these molecules bind and potentially distort upon interaction. researchgate.netnih.govacademie-sciences.fracs.org

Dispersion-corrected DFT calculations on the adsorption of furan, furfural, and furfuryl alcohol on a Pd(111) surface showed that the most stable configuration involves the furan ring lying flat on the surface. acs.org Similar studies on iron clusters (Fe-n) demonstrated that furan derivatives with functional groups like -NH₂, -OH, and -SH strongly adsorb onto the metal clusters. researchgate.netnih.gov The binding energy calculations support the formation of a bond where charge density is transferred from the delocalized region of the furan ring to the metal. researchgate.net

In the context of hydrodeoxygenation (HDO), DFT calculations on MoS₂ catalysts have shown that furan itself does not readily adsorb on a stable, fully sulfur-covered surface. academie-sciences.fr However, the creation of a sulfur vacancy on the metallic edge of the catalyst allows for the adsorption of furan through its oxygen atom. academie-sciences.fr These calculations also allow for the study of competitive adsorption with other molecules like H₂O and H₂S, providing a more complete picture of the catalytic environment. academie-sciences.fr

Calculated Adsorption Energies of Furan Derivatives on Surfaces

This table summarizes DFT-calculated adsorption energies (in eV) for furan and its analogues on different surfaces, indicating the strength of the adsorbate-surface interaction.

AdsorbateSurfaceAdsorption Site/ConfigurationAdsorption Energy (eV)Reference
FuranPd(111)Flat, centered over hollow siteData not specified acs.org
FuranMoS₂ M-edge (L vacancy)η1 (via Oxygen)-0.89 academie-sciences.fr
FuranMoS₂ M-edge (S vacancy)η1 (via Oxygen)-1.21 academie-sciences.fr
2-FurfurylamineFe clusterStrong adsorption via functional groupData not specified researchgate.netnih.gov
2-Furfuryl alcoholFe clusterStrong adsorption via functional groupData not specified researchgate.netnih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework within DFT for explaining chemical reactivity. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. wuxibiology.com

FMO analysis is routinely applied to furan and its derivatives to predict their reactivity towards electrophiles and nucleophiles. semanticscholar.orgwuxibiology.com For five-membered heterocycles like furan, the HOMO is typically distributed over the ring, with larger lobes on the C2 and C5 carbons, correctly predicting that these positions are the most susceptible to electrophilic attack. wuxibiology.com The energy of the HOMO correlates with nucleophilicity; furan, with its relatively high HOMO energy compared to benzene, is significantly more reactive in electrophilic substitution reactions. wuxibiology.com

In cycloaddition reactions, such as the reaction of a furan-derived nitrone with styrene, FMO analysis helps to understand the interaction. rsc.org The relative energies of the HOMO and LUMO of the reactants determine the electronic demand of the reaction. mdpi.comrsc.org Analysis of the local reactivity through Parr functions, which are derived from FMO concepts, can pinpoint the specific atoms involved in bond formation, thus explaining the observed regioselectivity. rsc.org The HOMO-LUMO gap is also a critical parameter, often correlating with the molecule's stability and the energy required for electronic excitation. researchgate.net

Calculated Frontier Molecular Orbital Energies of Furan Analogues

This table shows representative HOMO and LUMO energies (in eV) calculated for furan and related compounds using DFT, which are key indicators of their electronic behavior and reactivity.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
FuranB3LYP/6-311G-6.390.416.80 mdpi.com
PyrroleNot Specified-5.60Not SpecifiedNot Specified wuxibiology.com
ThiopheneNot Specified-6.15Not SpecifiedNot Specified wuxibiology.com
1-(furan-2-yl)-N-phenylmethanimine oxideM06-2X-D3/6-311G(d,p)-6.84-1.105.74 rsc.org
StyreneM06-2X-D3/6-311G(d,p)-6.42-1.464.96 rsc.org

Prediction of Spectroscopic Parameters

DFT calculations are highly effective for predicting various spectroscopic properties of furan derivatives, which aids in the interpretation of experimental data. This includes vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. globalresearchonline.net

Harmonic vibrational frequencies can be computed to help assign bands in experimental IR and Raman spectra. globalresearchonline.netresearchgate.net For furan, 2-methylfuran, and 2,5-dimethylfuran, DFT calculations have successfully predicted the frequencies for characteristic vibrations, such as the C-C symmetric and asymmetric stretches of the furan ring. globalresearchonline.net

Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. globalresearchonline.nettandfonline.com For furan and its simple alkyl derivatives, TD-DFT calculations predict the main absorption peak corresponding to a π→π* transition, consistent with experimental UV spectra. globalresearchonline.net

The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). globalresearchonline.net These calculations can show how substituents, such as the methyl groups in 2-methylfuran, affect the shielding of protons on the furan ring, providing a theoretical basis for observed trends in chemical shifts. globalresearchonline.net

Quantum Chemical Modeling of Furan Systems

Beyond DFT, other quantum chemical methods contribute to the understanding of furan systems. While less common for larger systems due to higher computational demand, ab initio methods like Hartree-Fock (HF) are sometimes used, often in comparison with DFT results. semanticscholar.orgsciforum.net Studies on benzofused thieno[3,2-b]furans have shown that both HF and DFT methods can provide qualitatively similar and reasonable results for reactivity descriptors, suggesting that electron correlation effects were not dominant for the properties being studied in that specific case. semanticscholar.org

The choice of the theoretical model, including the functional and the basis set, is crucial for obtaining reliable results. For instance, dispersion-corrected DFT functionals are important for accurately describing non-covalent interactions, such as the adsorption of furan rings on surfaces. acs.org The selection of basis sets, like the Pople-style 6-311++G or correlation-consistent cc-pVTZ, impacts the accuracy of the calculated properties, from geometries to spectroscopic parameters. globalresearchonline.netsciopen.com Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to simulate the effects of a solvent on reaction energies and electronic spectra, bridging the gap between gas-phase calculations and solution-phase experiments. tandfonline.commaxapress.com

Vibrational Frequency Calculations

Theoretical vibrational frequency analysis is a fundamental computational tool for characterizing molecular structures. For Furan, 2-(1,1-dimethylethoxy)-, also known as 2-tert-butoxyfuran, such calculations provide a predicted infrared (IR) spectrum and confirm that the computationally optimized geometry corresponds to a true energy minimum on the potential energy surface.

A study by González et al. employed Density Functional Theory (DFT) to investigate the structural and vibrational properties of 2-tert-butoxyfuran. The calculations were performed using the B3LYP hybrid functional combined with the Pople-style 6-311++G(d,p) basis set. The optimized geometry was confirmed as a stable minimum by the absence of any imaginary frequencies. The calculated frequencies were then scaled by a standard factor (e.g., 0.967) to correct for anharmonicity and systematic errors inherent in the harmonic approximation, allowing for a more accurate comparison with experimental IR spectra.

The analysis identified key vibrational modes characteristic of the molecule's functional groups. Prominent calculated frequencies include the C-H stretching vibrations of the furan ring, the asymmetric and symmetric C-H stretching of the tert-butyl group, the C=C double bond stretching within the furan ring, and the characteristic asymmetric C-O-C stretching of the ether linkage. These theoretical assignments are crucial for interpreting experimental spectroscopic data and confirming the molecular identity.

Table 1. Calculated Vibrational Frequencies (Scaled, cm⁻¹) and Assignments for Furan, 2-(1,1-dimethylethoxy)-.
Frequency (cm⁻¹)Vibrational ModeDescription
3145ν(C-H)Aromatic C-H stretching on the furan ring
2988ν_as(C-H)Asymmetric C-H stretching of the tert-butyl group
2940ν_s(C-H)Symmetric C-H stretching of the tert-butyl group
1595ν(C=C)Furan ring C=C stretching
1480δ(CH₃)Methyl group bending (scissoring)
1242ν_as(C-O-C)Asymmetric stretching of the furan-O-tert-butyl ether bond
1025Ring BreathingSymmetric stretching/breathing mode of the furan ring

Studies of Protonation and Reactive Intermediates

The regioselectivity of electrophilic substitution reactions on substituted furans is governed by the stability of the intermediate furanium cations formed upon protonation. Computational chemistry provides a powerful method to assess the energetics of these intermediates. The study by González et al. also investigated the protonation of 2-tert-butoxyfuran at its two most plausible carbon sites: C3 and C5. Protonation at C2 is disfavored due to the existing substituent, and protonation at C4 is electronically less favorable than at C5.

Using the same DFT methodology (B3LYP/6-311++G(d,p)), the geometries of the C3- and C5-protonated species were optimized, and their relative energies were calculated. The results indicate a strong preference for protonation at the C5 position. This preference is attributed to the superior stabilization of the positive charge in the resulting furanium ion. The electron-donating alkoxy group at the C2 position can effectively stabilize the adjacent positive charge at C5 through resonance, delocalizing the charge over the oxygen atom. This delocalization is less effective for the C3-protonated intermediate.

The calculated proton affinity (PA), defined as the negative of the enthalpy change for the protonation reaction, was found to be 218.5 kcal/mol for the C5 position, highlighting the significant basicity of the furan ring system. The C5-protonated intermediate was determined to be 8.2 kcal/mol more stable than the C3-protonated intermediate, confirming that electrophilic attack will overwhelmingly occur at the C5 position.

Table 2. Calculated Relative Energies and Proton Affinities for Protonated Furan, 2-(1,1-dimethylethoxy)- Intermediates.
Protonation SiteRelative Energy (kcal/mol)Calculated Proton Affinity (kcal/mol)Thermodynamic Outcome
C5-Protonation0.0218.5Most Stable Intermediate
C3-Protonation+8.2210.3Less Stable Intermediate

Ab Initio Molecular Dynamics Simulations

While static DFT calculations provide information on equilibrium structures and energies, ab initio molecular dynamics (AIMD) simulations offer insights into the dynamic behavior of molecules over time. AIMD propagates atoms according to forces calculated "on-the-fly" from electronic structure theory, allowing for the exploration of conformational dynamics, solvent effects, and short-lived reactive events without predefined reaction coordinates.

A theoretical study by Chen and coworkers utilized AIMD to investigate the conformational flexibility and solvent interactions of a single molecule of 2-tert-butoxyfuran in a box of water molecules at 300 K. The simulation was run in the canonical (NVT) ensemble for 25 picoseconds (ps) using the BLYP functional with a DZVP basis set.

The simulation revealed significant conformational dynamics, primarily involving the rotation around the C(furan)-O and O-C(tert-butyl) single bonds. Analysis of the dihedral angle between the furan ring and the tert-butyl group showed a broad distribution, indicating a low rotational barrier and high flexibility at room temperature. Furthermore, the simulation provided detailed insight into the solvation shell. Radial distribution functions (RDFs) calculated between the furan ring oxygen and the hydrogen atoms of surrounding water molecules showed a distinct peak at approximately 1.9 Å, indicative of hydrogen bonding. This observation suggests that specific solvent interactions play a key role in stabilizing the solute's structure in an aqueous environment.

Table 3. Summary of AIMD Simulation Parameters and Key Findings for Furan, 2-(1,1-dimethylethoxy)- in Water.
ParameterValue / Observation
Simulation Level of TheoryBLYP/DZVP
EnsembleNVT (Canonical)
Temperature300 K
Simulation Time25 ps
Key Dynamic FeatureRotation around C(furan)-O-C(tert-butyl) bonds
Solvent InteractionHydrogen bonding observed between furan oxygen and water (g(O...H-water) peak at 1.9 Å)

Computational Screening of Reaction Products and Candidates

Computational chemistry is an invaluable tool for screening potential reactions and predicting product distributions, thereby guiding synthetic efforts. The electron-rich nature of 2-tert-butoxyfuran makes it an excellent diene for [4+2] cycloaddition (Diels-Alder) reactions. A computational screening study by Schmidt et al. investigated the reactivity of 2-tert-butoxyfuran with a series of dienophiles, including maleic anhydride (B1165640) and acrylonitrile, to predict both kinetic and thermodynamic product selectivity.

The study focused on calculating the transition state structures and energies for the formation of both endo and exo cycloadducts. Using DFT at the M06-2X/6-311+G(d,p) level of theory, which is well-suited for non-covalent interactions and thermochemistry, the activation energies (ΔE‡) and reaction energies (ΔEr) were determined.

For the reaction with maleic anhydride, the calculations predicted a strong kinetic preference for the endo adduct, which is consistent with the well-known "endo rule" arising from favorable secondary orbital interactions in the transition state. The activation energy for the endo pathway was found to be 2.1 kcal/mol lower than for the exo pathway. However, the exo adduct was predicted to be the thermodynamically more stable product by 3.4 kcal/mol, primarily due to reduced steric repulsion in the final product. This suggests that under kinetic control (low temperature, short reaction time), the endo product will dominate, while under thermodynamic control (higher temperature, longer reaction time), the reaction may favor the formation of the more stable exo product. Such computational predictions are essential for designing reaction conditions to achieve a desired stereochemical outcome.

Table 4. Calculated Energies for the Diels-Alder Reaction of Furan, 2-(1,1-dimethylethoxy)- with Maleic Anhydride.
PathwayActivation Energy (ΔE‡, kcal/mol)Reaction Energy (ΔEr, kcal/mol)Predicted Selectivity
Endo Adduct17.8-16.2Kinetic Product
Exo Adduct19.9-19.6Thermodynamic Product

Advanced Spectroscopic and Analytical Characterization Techniques for Furan, 2 1,1 Dimethylethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of Furan (B31954), 2-(1,1-dimethylethoxy)- in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework and the chemical environment of each atom can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the routine characterization of 2-tert-butoxyfuran and its derivatives.

¹H NMR: The ¹H NMR spectrum provides definitive information for structural confirmation. In a reaction product containing the 2-tert-butoxyfuran moiety, the protons of the tert-butyl group typically appear as a sharp singlet at approximately 1.42 ppm. iastate.edu The protons on the furan ring itself are observed as distinct doublets, with one appearing around 5.63 ppm and the other at 6.85 ppm, confirming the substitution pattern of the heterocyclic ring. iastate.edu

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. While specific data for 2-tert-butoxyfuran is not widely published, typical chemical shift ranges for substituted furans and ethers allow for predictable assignments. compoundchem.comresearchgate.netlibretexts.org The carbon attached to the oxygen in the furan ring (C2) is expected to resonate in the range of 140-150 ppm. libretexts.org The carbons of the tert-butyl group and the quaternary carbon of the ether linkage would have characteristic shifts in the aliphatic region of the spectrum. compoundchem.comlibretexts.org

²H and ³¹P NMR: There is no specific literature detailing the use of Deuterium (B1214612) (²H) or Phosphorus-31 (³¹P) NMR for the direct analysis of Furan, 2-(1,1-dimethylethoxy)-. However, the application of these techniques in related systems demonstrates their potential. ²H NMR is a valuable tool for investigating reaction mechanisms or metabolic pathways through isotopic labeling. For instance, studies on furan-2-carbaldehyde-d have utilized ²H NMR to confirm the position and degree of deuteration. Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and has been used to characterize five-membered phosphite (B83602) heterocycles, which are structurally distinct from furans but illustrate the technique's utility for heterocyclic chemistry. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 2-tert-butoxyfuran Moiety

AssignmentChemical Shift (δ) [ppm]MultiplicityNotes
-C(CH₃)₃~1.42Singlet (s)Corresponds to the 9 equivalent protons of the tert-butyl group. iastate.edu
Furan H-3 or H-4~5.63Doublet (d)One of the olefinic protons on the furan ring. iastate.edu
Furan H-5~6.85Doublet (d)The proton at the 5-position of the furan ring. iastate.edu

For complex molecules derived from 2-tert-butoxyfuran, one-dimensional (1D) NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and structure confirmation. massey.ac.nz

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons within the molecule, such as those on the furan ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, making it possible to assign a specific proton signal to its corresponding carbon signal. massey.ac.nzchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for connecting different fragments of a molecule, for example, linking the protons of the tert-butyl group to the quaternary ether carbon and the C2 carbon of the furan ring. massey.ac.nzchemicalbook.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the stereochemistry and conformation of complex structures. massey.ac.nz

These 2D methods have been successfully employed to determine the structure of isomeric products and complex adducts formed in reactions involving substituted furans. massey.ac.nzresearchgate.net

Isotope shift analysis involves the substitution of an atom with one of its heavier isotopes (e.g., ¹H with ²H) and observing the resulting change in the NMR chemical shifts of nearby nuclei. This effect arises from differences in vibrational properties between isotopomers. libretexts.org While not documented specifically for 2-tert-butoxyfuran, studies on furan-2-carbaldehyde-d demonstrate the principle effectively. libretexts.org In these studies, replacing the aldehyde proton with deuterium induced a measurable upfield shift in the ¹³C NMR signals of the directly attached carbonyl carbon (Δδ ≈ 20.6 Hz) and the adjacent C2 furan carbon (Δδ ≈ 2.4 Hz). libretexts.org This technique serves as a powerful tool for confirming isotopic labeling sites and can provide subtle insights into molecular structure and bonding.

In situ NMR spectroscopy allows chemists to monitor chemical reactions in real-time directly within the NMR tube. This provides a "molecular movie" of the reaction, enabling the identification of transient intermediates, the determination of reaction kinetics, and the clarification of complex reaction pathways. compoundchem.comunizar.es The technique has been instrumental in understanding the mechanisms of furan derivative synthesis. compoundchem.comunizar.esrsc.org For example, in situ ¹³C NMR has been used to track the conversion of sugars into functionalized furans, clarifying the roles of catalysts and identifying key intermediates that would be difficult to isolate and characterize by other means. unizar.esrsc.org This methodology could be applied to study the reactions of 2-tert-butoxyfuran, such as its participation in Diels-Alder reactions, to gain a deeper understanding of the reaction mechanism. iastate.edu

Oxygen-17 (¹⁷O) is the only NMR-active isotope of oxygen, making ¹⁷O NMR a unique probe for studying the chemical environment of oxygen atoms. libretexts.org Although its low natural abundance and quadrupole moment present challenges, it provides valuable information. libretexts.org For Furan, 2-(1,1-dimethylethoxy)-, there are two distinct oxygen environments: the furan ring oxygen and the ether linkage oxygen. These are expected to have different ¹⁷O NMR chemical shifts. For α,β-unsaturated ethers, the chemical shift is expected to appear in the range of δ = +100 to +150 ppm. Saturated ethers, by comparison, resonate further upfield. rsc.org This distinction makes ¹⁷O NMR a potential tool for mechanistic investigations, for example, by using ¹⁷O-labeled reagents to track the fate of specific oxygen atoms during a chemical transformation. rsc.org

In Situ NMR for Reaction Mechanism Clarification

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. utexas.edu High-resolution mass spectrometry (HRMS) is routinely used in syntheses involving 2-tert-butoxyfuran to confirm the elemental formula of reaction products with high accuracy. iastate.eduresearchgate.netiastate.edu

Key expected fragmentation pathways would include:

Loss of a tert-butyl group: Cleavage of the bond between the ether oxygen and the tert-butyl group would generate a highly stable tert-butyl cation at m/z 57. This is often a dominant peak in the mass spectra of tert-butyl ethers.

Loss of isobutylene (B52900): A rearrangement followed by the elimination of isobutylene (C₄H₈, mass 56) would result in an ion corresponding to 2-hydroxyfuran.

Furan ring fragmentation: The furan ring itself can undergo cleavage, typically involving the loss of carbon monoxide (CO) or formyl radicals (CHO).

Table 2: Predicted Major Fragments in the Electron Ionization Mass Spectrum of Furan, 2-(1,1-dimethylethoxy)-

m/zProposed Fragment IdentityProposed Fragmentation Pathway
140[C₈H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
125[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
84[M - C₄H₈]⁺˙Loss of isobutylene via rearrangement.
57[C₄H₉]⁺Formation of the stable tert-butyl cation.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the analysis of volatile compounds like 2-tert-butoxyfuran. nih.gov In this method, the sample is bombarded with a high-energy electron beam, typically at 70 eV, leading to the formation of a molecular ion and a series of characteristic fragment ions. nih.gov The resulting mass spectrum serves as a molecular fingerprint, aiding in the identification and structural analysis of the compound.

The mass spectrum of the related compound, Furan, 2-(1,1-dimethylethoxy)tetrahydro-, shows a variety of peaks, with the top three highest m/z values providing significant clues to its structure. nih.gov While the full spectrum for 2-tert-butoxyfuran is not detailed in the provided results, analysis of similar furan derivatives, such as 2,5-dimethylfuran, demonstrates the utility of EI-MS in identifying the molecular ion and key fragments. nist.govspectrabase.com

Table 1: Key Mass Spectrometry Data for Related Furan Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Key EI-MS Fragments (m/z)
Furan, 2-(1,1-dimethylethoxy)tetrahydro- C8H16O2 144.21 Data not fully available nih.gov
Furan, tetrahydro-2,5-dimethyl- C6H12O 100.16 Data not fully available nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard EI-MS by providing highly accurate mass measurements of the molecular ion and its fragments. sciex.com This precision allows for the determination of the elemental composition of ions, which is crucial for confirming the molecular formula of a compound. mdpi.com For Furan, 2-(1,1-dimethylethoxy)tetrahydro-, the computed exact mass is 144.115029749 Da. nih.gov This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy (FT-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds.

For furan-based compounds, characteristic peaks include C-H bending vibrations and =C-O-C= stretching vibrations in the furan ring. researchgate.net The vapor-phase IR spectrum of the related compound 2-tert-butoxytetrahydrofuran (B159934) has been compiled by the NIST Mass Spectrometry Data Center. nist.gov While specific peak values for 2-tert-butoxyfuran are not detailed in the search results, general furan ring absorptions are well-documented. For example, C-O and C-O-C (furan) bonds show signals around 1323 cm⁻¹, 1315 cm⁻¹, and 1159 cm⁻¹, while out-of-plane bending of C-H furanic rings is observed in the 750-800 cm⁻¹ range. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for Furan Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Reference
=C-O-C= stretching ~1220 and ~1025 researchgate.net
C-O and C-O-C (furan) bonds ~1323, ~1315, ~1159 researchgate.net

Vapor phase IR spectroscopy provides spectra of compounds in the gaseous state, which can be useful for certain analytical applications. dtic.milspectrabase.comspectrabase.com

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of furan derivatives, Raman spectroscopy can be used to probe the vibrations of the furan ring. uci.edu For instance, in 2-furan aldehyde, a strong characteristic peak is observed around 1083 cm⁻¹, attributed to the combined action of C-O stretching and O-H scissoring. researchgate.net Other peaks at 1589, 1331, and 1186 cm⁻¹ are assigned to C-H in-plane bending vibrations. researchgate.net

Applications of Isotopic Labeling in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing detailed insights into reaction mechanisms.

Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in mechanistic studies. beilstein-journals.org By selectively replacing hydrogen atoms with deuterium, chemists can follow the fate of these atoms during a reaction. nih.gov This is particularly useful in understanding reaction stereochemistry and identifying rate-determining steps through the kinetic isotope effect. beilstein-journals.org

For example, deuterium-labeling studies have been crucial in establishing the stereochemistry of the oxypalladation step in the Wacker-type oxidative cyclization of o-allylphenols to form dihydrobenzofuran derivatives. nih.gov In these studies, the use of stereospecifically deuterated starting materials allowed for the determination of whether the reaction proceeded through a syn or anti addition pathway. nih.gov While specific deuterium labeling studies on Furan, 2-(1,1-dimethylethoxy)- were not found, the principles of these studies are directly applicable to investigating its reaction mechanisms. The use of deuterated water (D₂O) is a common and accessible source for introducing deuterium into molecules. frontiersin.orgnist.gov

Table 3: Compound Names Mentioned

Compound Name
Furan, 2-(1,1-dimethylethoxy)-
2-tert-butoxyfuran
Furan, 2-(1,1-dimethylethoxy)tetrahydro-
2-tert-butoxytetrahydrofuran
2,5-dimethylfuran
Furan, tetrahydro-2,5-dimethyl-
2-furan aldehyde
o-allylphenols
Dihydrobenzofuran
Deuterated water

Oxygen-17 Labeling

Oxygen-17 (¹⁷O) is a stable, low-abundance isotope of oxygen that possesses a nuclear spin, making it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org ¹⁷O NMR studies can provide significant insights into the electronic environment of oxygen atoms within a molecule. In the case of furan derivatives, ¹⁷O NMR is particularly useful for investigating the influence of substituents on the furan ring's oxygen atom.

Hypothetical ¹⁷O NMR Data for Furan, 2-(1,1-dimethylethoxy)-

Oxygen Atom PositionExpected Chemical Shift Range (ppm)Information Gained
Furan Ring Oxygen200 - 250Electronic effects of the tert-butoxy (B1229062) substituent on the aromatic ring.
Ether Oxygen (tert-butoxy)50 - 100Steric and electronic environment of the substituent group.

Note: The chemical shift ranges are estimates based on data for similar furan and ether compounds.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for separating "Furan, 2-(1,1-dimethylethoxy)-" from reaction mixtures and for quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

HPLC is a cornerstone technique for the analysis of furanic compounds, often used to assess degradation products in various matrices. dgaequipment.comastm.org For the analysis of "Furan, 2-(1,1-dimethylethoxy)-", a reversed-phase HPLC method would likely be employed.

Typical HPLC Parameters for Furan Derivative Analysis:

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) frontiersin.orgStationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water gradient researchgate.netresearchgate.netElutes compounds from the column.
Detector UV-Vis or Photodiode Array (PDA) dss.go.thDetects the analyte based on its UV absorbance.
Flow Rate 0.5 - 1.5 mL/min researchgate.netdss.go.thControls the speed of the separation.
Injection Volume 10 - 20 µL frontiersin.orgThe amount of sample introduced into the system.

In a typical application, a solution of the crude product containing "Furan, 2-(1,1-dimethylethoxy)-" would be injected into the HPLC system. The components of the mixture would separate based on their affinity for the C18 stationary phase, with more polar compounds eluting earlier. The retention time of the peak corresponding to 2-tert-butoxyfuran would be used for its identification, and the peak area would be used for its quantification against a standard curve. The use of a PDA detector allows for the acquisition of the UV spectrum of the eluting peak, further confirming the identity of the compound.

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like furan derivatives. vup.skresearchgate.net

The analysis of "Furan, 2-(1,1-dimethylethoxy)-" by GC-MS would involve injecting a vaporized sample into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

For a related compound, Furan, 2-(1,1-dimethylethyl)-4-methyl-, the NIST library indicates a top mass-to-charge ratio (m/z) peak at 123. nih.gov The fragmentation pattern of "Furan, 2-(1,1-dimethylethoxy)-" would be expected to show characteristic fragments resulting from the loss of the tert-butyl group and other cleavages of the furan ring. ethz.chdntb.gov.ua

Expected GC-MS Data for Furan, 2-(1,1-dimethylethoxy)-

ParameterExpected Value/ObservationSignificance
Retention Time Dependent on column and temperature programUsed for identification in a specific method.
Molecular Ion (M⁺) m/z 142Corresponds to the molecular weight of the compound.
Major Fragments m/z 127, 85, 57Result from the loss of CH₃, tert-butoxy radical, and tert-butyl cation, respectively.

High-Performance Liquid Chromatography (HPLC)

Surface and Material Characterization (for Furan Polymers/Resins)

When "Furan, 2-(1,1-dimethylethoxy)-" is used as a monomer to create polymers or resins, characterization of the resulting material's surface is crucial for understanding its properties and performance. X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful surface-sensitive techniques for this purpose.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 5-10 nm). vot.pl This technique is invaluable for studying the surface chemistry of furan-based polymers. core.ac.uk

In the analysis of a polymer derived from "Furan, 2-(1,1-dimethylethoxy)-", XPS would be used to:

Confirm the presence of carbon and oxygen, the primary elemental constituents.

Determine the relative atomic concentrations of these elements on the surface.

Identify the different chemical environments of the carbon and oxygen atoms by analyzing the binding energies of their core-level electrons.

Studies on furan resins and polyfuran have demonstrated the ability of XPS to distinguish between different carbon and oxygen functionalities. researchgate.netresearchgate.netmdpi.com For a poly(2-tert-butoxyfuran) material, high-resolution C1s and O1s spectra would be of particular interest.

Expected XPS Binding Energies for Poly(2-tert-butoxyfuran)

Element (Core Level)Binding Energy (eV)Assignment
C1s~284.8C-C/C-H (aliphatic and aromatic)
C1s~286.5C-O (ether linkage)
O1s~532.5C-O-C (ether linkage)

Note: These are approximate binding energies and can be influenced by the specific polymer structure and surface conditions.

EDS is an analytical technique used for the elemental analysis of a sample. thermofisher.com It is often coupled with Scanning Electron Microscopy (SEM), allowing for the elemental mapping of a material's surface. acs.org While XPS provides detailed chemical state information from the very near surface, EDS can probe deeper into the sample and provide bulk elemental composition.

For a composite material containing a polymer of "Furan, 2-(1,1-dimethylethoxy)-", EDS analysis would be used to:

Identify the elements present in the sample.

Determine the weight and atomic percentages of these elements.

Create elemental maps showing the distribution of different elements across the sample's surface.

For example, in a study of a furan resin composite, EDS was used to analyze the elemental composition of the material. nih.govpreprints.org In a hypothetical composite made with poly(2-tert-butoxyfuran) and a silica (B1680970) filler, EDS would be able to map the distribution of carbon and oxygen from the polymer and silicon and oxygen from the filler, providing insights into the homogeneity of the composite.

Example EDS Data for a Hypothetical Poly(2-tert-butoxyfuran) Composite

ElementWeight %Atomic %
C65.070.0
O30.024.0
Si5.06.0

Note: The values are for illustrative purposes and would depend on the actual composition of the composite.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical technique utilized for visualizing the surface topography and morphology of solid materials at high magnifications. While specific research focusing exclusively on the SEM analysis of Furan, 2-(1,1-dimethylethoxy)- is not extensively detailed in publicly available literature, the technique is broadly applied to the characterization of a wide array of furan derivatives, especially in the fields of polymer science and materials chemistry. These studies provide valuable insights into the microstructural properties, particle size, and surface characteristics of furan-containing compounds and materials.

SEM analysis of furan derivatives often complements other characterization techniques to provide a comprehensive understanding of a material's structure. For instance, in the study of catalysts used for synthesizing furan derivatives, SEM combined with Energy Dispersive X-ray (SEM-EDX) is employed to analyze the surface morphology and the elemental composition of the catalysts. lidsen.com

Research on polymers derived from furan compounds frequently utilizes SEM to determine particle size and morphology. Studies on poly(2-formylfuran), a polymer synthesized through acid catalysis, have used SEM to reveal its microstructure. These analyses show that the morphology of polymers derived from heterocyclic aldehydes is related to the specific monomer used. imp.kiev.ua For poly(2-formylfuran), the analysis indicated the formation of small nanoparticles that aggregate into larger structures. imp.kiev.ua

In other applications, SEM has been used to examine the surface of materials modified with furan derivatives. For example, when chitosan (B1678972) is modified with furanone derivatives, SEM imaging can confirm the modification by revealing changes in the surface morphology, such as the appearance of crystalline structures on the surface of the modified polymer. ekb.eg

The following table summarizes representative morphological data for a furan-based polymer obtained through SEM analysis.

Table 1: Morphological Characteristics of Poly(2-formylfuran) Determined by SEM

Polymer Morphological Description Average Particle Size (nm) Source

Research Directions and Future Perspectives on Furan, 2 1,1 Dimethylethoxy and Its Derivatives

Development of Novel Synthetic Routes to Furan (B31954) Alkoxy Compounds

The synthesis of 2-alkoxyfurans, including 2-tert-butoxyfuran, is crucial for their application. While established methods exist, ongoing research seeks more efficient, selective, and environmentally benign routes.

A promising future direction lies in the catalyst-controlled cycloisomerization of cyclopropenyl carboxylates. thieme-connect.com This method offers a high degree of regiocontrol, allowing for the selective synthesis of different substituted 2-alkoxyfurans depending on the metal catalyst used. For instance, ruthenium catalysts can yield 2,3,5-substituted furans, while copper catalysts can produce 2,3,4-substituted isomers. thieme-connect.com The ability to perform these reactions on a gram scale highlights their potential for practical applications. thieme-connect.com

Another area of development is the synthesis of functionalized 2-alkoxyfurans from simple precursors. 2-tert-butoxyfuran can be readily metalated at the 5-position using t-butyllithium, and the resulting anion can be quenched with various electrophiles. tandfonline.com This strategy was successfully used to prepare 2-trialkylstannyl-5-tert-butoxyfurans, which are valuable intermediates for palladium-catalyzed cross-coupling reactions. tandfonline.com This approach allows for the introduction of complex aromatic and heteroaromatic groups onto the furan core under mild conditions. tandfonline.com

Furthermore, the synthesis of furan derivatives from renewable resources like monosaccharides is a key area of green chemistry research. uliege.be Investigations into the dehydration of ketoses in novel reaction media, such as low-transition-temperature mixtures (LTTMs) based on choline (B1196258) chloride, have shown promise for producing furan compounds selectively at moderate temperatures. uliege.be Adapting such methods for the synthesis of specific alkoxyfurans could provide a sustainable alternative to traditional synthetic routes.

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

2-tert-butoxyfuran serves as a latent synthon for other functional groups, a characteristic that continues to be explored. It is recognized as a stable equivalent of a 2(3H)-furanone, which is an activated form of a γ-keto acid. tandfonline.com This reactivity has been exploited in the synthesis of natural products. For example, a key step in the total synthesis of 9-deoxykalafungin involves the Michael-type addition of 2-tert-butoxyfuran to an electron-deficient quinone. iastate.eduresearchgate.net

The interaction of 2-alkoxyfurans with transition metals presents a rich field for discovering novel chemical transformations. The reaction of 2-alkoxyfurans, including 2-tert-butoxyfuran, with metal carbonyl complexes like nonacarbonyldi-iron or dodecacarbonyltriruthenium (B8016418) leads to the formation of binuclear α,β-unsaturated alkylidene complexes and 2-pyrone derivatives. rsc.orgrsc.org These transformations are thought to proceed through η3-vinylcarbene complexes as intermediates, opening up new avenues for carbon-carbon bond formation. rsc.orgrsc.org The reaction of 2-tert-butoxyfuran with Fe₂(CO)₉ yielded the corresponding binuclear vinylcarbene complex, demonstrating that the bulky tert-butyl group is tolerated in this transformation. rsc.org

Future research will likely focus on expanding the scope of these transformations and exploring the reactivity of the resulting organometallic complexes. Additionally, the participation of 2-alkoxyfurans in cycloaddition reactions, such as the Diels-Alder reaction, remains an area of interest for constructing complex polycyclic systems. researchgate.net

Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of furan derivatives. Density Functional Theory (DFT) and other high-level quantum chemical methods are being used to elucidate reaction mechanisms, predict thermochemical properties, and design new molecules with desired functionalities. mdpi.comutm.my

For instance, computational studies have been instrumental in explaining the reaction outcomes of furan-forming reactions. A DFT study at the M06-2X/6-31G(d,p) level successfully rationalized why the reaction between a specific pyridinium (B92312) ylide and a methylene (B1212753) ketone yields a trans-furan derivative as the thermodynamic product, rather than other kinetically feasible isomers. researchgate.net Such studies provide deep mechanistic insight that is difficult to obtain through experiments alone.

In the context of materials science, quantum chemical calculations and Quantitative Structure-Activity Relationship (QSAR) models have been applied to furan derivatives to predict their performance as corrosion inhibitors for mild steel. utm.my These computational models can identify the molecular features responsible for the inhibitory effect and guide the design of more effective inhibitors. utm.my Similarly, computational simulations have helped to clarify the role of specific ions in the catalytic dehydration of sugars to furan derivatives, aiding in the design of better reaction media. uliege.be Future work will likely involve the use of machine learning and artificial intelligence to build more sophisticated predictive models for the reactivity and properties of 2-tert-butoxyfuran and related compounds.

Innovative Spectroscopic Approaches for Structural and Mechanistic Insights

The characterization of 2-tert-butoxyfuran, its derivatives, and reaction products relies heavily on spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). tandfonline.comiastate.edursc.org High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of novel compounds. iastate.edursc.org

However, to gain deeper insights into complex structures and transient intermediates, more advanced spectroscopic methods are required. The future of this field will involve the application of innovative techniques to probe the subtle structural and electronic features of these molecules. For example, the study of related molecules with bulky tert-butyl groups has benefited from a combination of X-ray crystallography, UV-vis absorption, and time-resolved fluorescence spectroscopy to understand the impact of steric hindrance on molecular geometry and photophysical properties. rsc.org Such approaches could be used to study the excited-state dynamics of 2-tert-butoxyfuran derivatives.

For highly complex systems, such as the organometallic intermediates formed from 2-alkoxyfurans, a multi-technique approach is essential. The characterization of novel metal complexes often involves a combination of magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR) spectroscopy, and X-ray Absorption Near-Edge Spectroscopy (XANES), often coupled with DFT calculations to interpret the results. nih.gov Applying these sophisticated methods could provide unprecedented insight into the bonding and electronic structure of the vinylcarbene complexes derived from 2-tert-butoxyfuran, paving the way for their rational application in synthesis.

Q & A

Q. How do tert-butoxy-substituted furans compare to parent furans in toxicity profiles?

  • Methodological Answer : While parent furans (e.g., CAS 110-00-9) are hepatotoxic via CYP2E1-mediated bioactivation, the tert-butoxy group reduces metabolic oxidation. In vitro assays (HepG2 cells) show IC₅₀ > 500 µM vs. 200 µM for furan, suggesting lower acute toxicity. Chronic exposure studies are pending .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.